Guancydine

Description

Structure

3D Structure

Properties

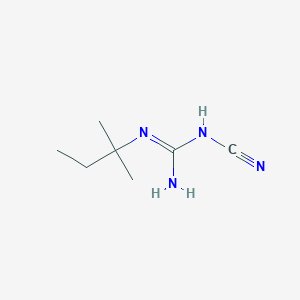

IUPAC Name |

1-cyano-2-(2-methylbutan-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGEDRCVUKSEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C(N)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023115 |

Source

|

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-10-6 |

Source

|

| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guancydine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guancidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANCYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guancydine's Hypothetical Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

Disclaimer: The following technical guide details a proposed mechanism of action for guancydine in vascular smooth muscle. Due to a lack of specific research on this compound's molecular interactions, this guide infers its mechanism based on its structural similarity to other cyanoguanidine compounds, notably pinacidil (B1677893), a well-characterized potassium channel opener. The experimental data and protocols presented are based on studies of these analogous compounds and should be considered as a predictive framework for this compound.

Executive Summary

This compound is an orally active antihypertensive agent that induces direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure.[1] While direct molecular studies on this compound are limited, its chemical structure as a cyanoguanidine strongly suggests that it functions as a potassium channel opener, similar to pinacidil.[1][2][3][4] This guide outlines the putative mechanism of action of this compound, focusing on its proposed role as an activator of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This activation leads to membrane hyperpolarization, subsequent inhibition of calcium influx, and ultimately, vasodilation.

Proposed Core Mechanism: KATP Channel Activation

The central hypothesis for this compound's vasodilatory effect is its action as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[5]

Signaling Pathway

The proposed signaling cascade initiated by this compound is as follows:

-

Binding to KATP Channels: this compound is presumed to bind to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in vascular smooth muscle.

-

Increased Potassium Efflux: This binding increases the open probability of the KATP channel, leading to an enhanced efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.[6]

-

Membrane Hyperpolarization: The net loss of positive charge from the cell results in hyperpolarization of the vascular smooth muscle cell membrane.

-

Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the membrane leads to the closure of voltage-gated L-type calcium channels (CaV1.2).

-

Reduced Calcium Influx: The closure of these channels significantly reduces the influx of extracellular calcium (Ca2+) into the cell.

-

Decreased Intracellular Calcium: The diminished Ca2+ influx, coupled with the ongoing sequestration and extrusion of intracellular Ca2+, leads to a decrease in the cytosolic free Ca2+ concentration.

-

Vascular Smooth Muscle Relaxation: The reduction in intracellular Ca2+ prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.

A diagram illustrating this proposed signaling pathway is provided below.

Caption: Proposed signaling pathway of this compound in vascular smooth muscle.

Quantitative Data (Inferred from Analogous Compounds)

The following tables summarize quantitative data obtained from studies on pinacidil and minoxidil (B1677147) sulfate, which are presumed to share a similar mechanism of action with this compound.

Table 1: Vasodilatory Potency of KATP Channel Openers

| Compound | Preparation | Agonist | EC50 (μM) |

| Pinacidil | Rat Aorta | Norepinephrine | 1 - 10 |

| Minoxidil Sulfate | Rabbit Superior Mesenteric Artery | Norepinephrine | ~5 |

Table 2: Electrophysiological Effects of KATP Channel Openers

| Compound | Preparation | Effect on Membrane Potential |

| Pinacidil | Rat Portal Vein | Hyperpolarization |

| Minoxidil Sulfate | Not specified | Hyperpolarization (inferred) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound. These protocols are based on standard methods used to study other direct-acting vasodilators.

Isometric Tension Studies in Isolated Arterial Rings

Objective: To quantify the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta or mesenteric artery is excised and placed in cold Krebs-Henseleit (K-H) solution. The artery is cleaned of adherent connective tissue and cut into 2-3 mm rings.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

-

Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium can be tested by assessing relaxation to acetylcholine (B1216132) after pre-contraction with phenylephrine.

-

Contraction and Drug Addition: The rings are contracted with a submaximal concentration of a vasoconstrictor agonist (e.g., norepinephrine, phenylephrine, or high KCl). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on KATP channel activity in single vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dispersed from rat aorta or mesenteric arteries.

-

Patch-Clamp Recording: Whole-cell or single-channel recordings are performed using a patch-clamp amplifier.

-

Whole-Cell Configuration: The cell membrane is ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -60 mV), and K+ currents are recorded in response to voltage steps. This compound is applied to the bath solution, and changes in the outward K+ current are measured.

-

Single-Channel Configuration: A small patch of membrane is isolated in the patch pipette to record the activity of individual KATP channels. The effect of this compound on the open probability and conductance of the channel is determined.

A diagram illustrating the experimental workflow for patch-clamp electrophysiology is provided below.

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

While definitive experimental evidence for the mechanism of action of this compound in vascular smooth muscle is currently lacking, its structural similarity to known KATP channel openers like pinacidil provides a strong basis for a proposed mechanism. The activation of KATP channels, leading to membrane hyperpolarization and a subsequent reduction in intracellular calcium, is a well-established pathway for vasodilation.[7][8][9][10][11] Further research utilizing the experimental protocols outlined in this guide is necessary to confirm this hypothesized mechanism for this compound and to fully characterize its pharmacological profile.

References

- 1. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pinacidil - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the vasodilator action of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Potassium channel openers. A new possible therapeutic principle in several diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. karger.com [karger.com]

A Technical Guide to the Chemical Synthesis and Purification of Guanidine Compounds

Disclaimer: The term "Guancydine" did not yield specific results in the scientific literature. It is presumed to be a potential misspelling or a specific, less common derivative of guanidine (B92328). This guide therefore provides a comprehensive overview of the chemical synthesis and purification of guanidine and its derivatives, intended for researchers, scientists, and drug development professionals.

Guanidine, with its HNC(NH₂)₂ formula, is a colorless, crystalline, and strongly basic compound.[1] The guanidinium (B1211019) cation, its protonated form, is highly stable in aqueous solutions due to resonance stabilization.[1] The guanidine functional group is a key structural element in many natural products, pharmaceuticals, and is most notably found in the amino acid arginine.[2][3] This guide details common synthetic routes and purification strategies for guanidine-containing molecules.

Chemical Synthesis of Guanidine Derivatives

The synthesis of guanidines can be approached through various methods, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Table 1: Overview of Synthetic Methods for Guanidine Derivatives

| Synthesis Method | Reagents and Conditions | Advantages | Disadvantages |

| From Dicyandiamide | Dicyandiamide and ammonium (B1175870) salts, followed by treatment with a base like sodium methoxide.[1] | Commercially viable, two-step process.[1] | May not be suitable for complex or sensitive substrates. |

| Rathke Synthesis | Isothiouronium salts (S-alkylated thioureas) reacting with amines.[1] | A classical and versatile method. | Requires preparation of the isothiouronium salt. |

| Direct Guanidinylation | Primary amines reacting with a protected guanidine reagent.[3] | Efficient for complex molecules, can be performed early in a synthetic sequence.[2][3] | Requires the use of protecting groups.[2][3] |

| Catalytic Guanylation | Amines reacting with carbodiimides or cyanamide (B42294) in the presence of a catalyst (e.g., scandium(III) triflate, ytterbium triflate, lanthanide amides).[4] | High efficiency, atom-economical, can be performed under mild conditions.[4][5] | Catalyst may be expensive or sensitive. |

| From Thioureas | Reaction of thioureas with reagents like the Burgess reagent or photocatalysis.[4][6] | Useful for synthesizing substituted guanidines. | May require specific reagents and conditions. |

Experimental Protocols

This protocol is adapted from a method for the synthesis of complex aminoguanidine-containing natural products.[2][3]

Objective: To synthesize a di-Boc-protected guanidine from a primary amine.

Materials:

-

Primary amine (e.g., butane-1,4-diamine)

-

Goodman's reagent (1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea)

-

Triethylamine (B128534) (Et₃N)

-

Mercury(II) chloride (HgCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve the primary amine in DCM.

-

Add triethylamine to the solution.

-

In a separate flask, dissolve Goodman's reagent in DCM.

-

Add the solution of Goodman's reagent to the amine solution.

-

Add mercury(II) chloride to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the di-Boc-protected guanidine.

Purification of Guanidine Compounds

The purification of guanidine derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound.

Table 2: Purification Methods for Guanidine Compounds

| Purification Method | Principle | Application |

| Precipitation and Filtration | Exploits differences in solubility of the guanidine salt and impurities in a given solvent system.[7] | Isolation of guanidine free base or its salts.[7] |

| Distillation under Reduced Pressure | Separation based on differences in boiling points at reduced pressure.[7] | Purification of thermally stable, volatile guanidine compounds.[7] |

| Adsorption | Removal of impurities by adsorption onto a solid phase like activated carbon or clay.[8] | Purification of guanidine from aqueous media.[8] |

| Nanofiltration | Separation based on molecular size using a nanofiltration membrane.[8] | Removal of guanidine compounds from aqueous solutions.[8] |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase (e.g., silica gel chromatography, ion-exchange chromatography). | Widely used for the purification of a broad range of guanidine derivatives, especially complex molecules. |

Visualizations

The following diagram illustrates a general workflow for the synthesis and purification of a guanidine derivative.

Caption: General workflow for the synthesis and purification of a guanidine derivative.

Guanidine and its derivatives are known to act as inhibitors of voltage-gated potassium (Kv) channels.[9][10] This action leads to an enhanced release of acetylcholine (B1216132) at the neuromuscular junction, which is the basis for its therapeutic use in certain neuromuscular diseases.[10]

References

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Guanidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. US20070161821A1 - Method for removal of guanidine compound from aqueous media - Google Patents [patents.google.com]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacokinetic Profile of Guanidine: An In-depth Technical Guide

Disclaimer: Publicly available information on a compound specifically named "Guancydine" is not available within the scope of the conducted search. This technical guide provides a detailed overview of the preclinical pharmacokinetic profile of Guanidine (B92328) , a closely related compound, based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant pharmacological activity. Guanidine itself has been investigated for its potential therapeutic effects, particularly in the context of neuromuscular disorders. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Guanidine in preclinical models is crucial for its development as a therapeutic agent. This guide summarizes the available preclinical pharmacokinetic data for Guanidine, details the experimental methodologies used in these studies, and provides visualizations of relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Guanidine hydrochloride in a preclinical canine model.

Table 1: Pharmacokinetic Parameters of Guanidine Hydrochloride in Dogs

| Parameter | Value | Species | Route of Administration | Source |

| Plasma Half-life (t½) | 7-8 hours | Dog | Intravenous | [1] |

| Effective Plasma Concentration | 2-10 µg/mL | Dog | Oral & Intravenous | [1] |

| Primary Route of Elimination | Urine | Dog | Intravenous | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following section outlines the protocol used for the in vivo pharmacokinetic analysis of Guanidine in a canine model.

In Vivo Pharmacokinetic Study in a Canine Model

Objective: To determine the pharmacokinetic parameters of Guanidine hydrochloride following intravenous administration in dogs with a hereditary neuromuscular transmission disorder.[1]

Animal Model: Dogs with an inherited myasthenia gravis-like disorder.[1]

Test Substance and Dosing:

-

Radiolabeled ¹⁴C-guanidine hydrochloride was used to facilitate tracking and quantification.[1]

-

The compound was administered intravenously.[1]

Sample Collection:

-

Plasma: Blood samples were collected at various time points following administration to determine the plasma concentration of the drug over time.[1]

-

Urine and Feces: Urine and feces were collected to assess the routes and extent of excretion.[1]

Analytical Method:

-

The concentration of ¹⁴C-guanidine hydrochloride in plasma, urine, and feces was determined using liquid scintillation counting.[1]

Pharmacokinetic Analysis:

-

The plasma concentration-time data was analyzed to calculate key pharmacokinetic parameters, including plasma half-life.[1]

Mandatory Visualizations

Signaling Pathway

Guanidine compounds are known to act as inhibitors of voltage-gated potassium (Kv) channels. This inhibition leads to an enhanced release of acetylcholine (B1216132) at the neuromuscular junction, which is the basis for its therapeutic effect in certain neuromuscular diseases.[2]

Caption: Mechanism of action of Guanidine at the neuromuscular junction.

Experimental Workflow

The following diagram illustrates the workflow for a typical preclinical in vivo pharmacokinetic study.

Caption: General workflow for a preclinical pharmacokinetic study.

Discussion

The available preclinical data on Guanidine, primarily from a canine model, indicate that it is rapidly distributed in the body and predominantly eliminated through the urine with a plasma half-life of 7-8 hours.[1] The effective plasma concentration associated with a therapeutic effect was determined to be in the range of 2-10 µg/mL.[1]

The mechanism of action of Guanidine involves the inhibition of voltage-gated potassium channels, leading to an increase in acetylcholine release at the neuromuscular junction.[2] This provides a clear rationale for its investigation in disorders characterized by impaired neuromuscular transmission.

Further preclinical studies in other species, such as rodents and non-human primates, would be beneficial to build a more comprehensive pharmacokinetic profile and to assess interspecies differences. Additionally, detailed metabolism studies are needed to identify potential metabolites and their pharmacological activity. The oral bioavailability of Guanidine also warrants further investigation to support the development of oral dosage forms.

Conclusion

This technical guide provides a summary of the currently available preclinical pharmacokinetic data for Guanidine. The information from the canine model offers a foundational understanding of its ADME properties. The provided experimental protocol and workflow diagrams serve as a reference for the design and execution of future preclinical studies. Further research is necessary to fully characterize the pharmacokinetic profile of Guanidine across different preclinical species and to elucidate its metabolic pathways, which will be critical for its potential translation to clinical applications.

References

Unveiling the Molecular Landscape of Guanidine: A Technical Guide to its Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Guanidine (B92328) and its derivatives represent a class of compounds with diverse pharmacological activities, ranging from the treatment of neuromuscular disorders to antimicrobial and anticancer applications.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets and binding sites of guanidine, summarizing key quantitative data and outlining experimental methodologies.

Molecular Targets of Guanidine

Guanidine's promiscuous binding nature allows it to interact with a variety of biomolecules. The primary molecular targets identified to date are detailed below.

1. Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium (Kv) channels are significant targets for guanidine and its derivatives, particularly in the context of neuromuscular disorders.[4][5] Guanidine compounds have been shown to inhibit these channels, leading to an increased release of neurotransmitters.[4]

-

Binding Site: Guanidines are proposed to bind within the intracellular pore of the Kv channel.[4] This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel.[4]

-

Mechanism of Action: By inhibiting Kv channels, guanidine prolongs the action potential in presynaptic nerve terminals. This leads to an increased influx of calcium ions, thereby enhancing the release of acetylcholine.[1][5] This mechanism underlies its use in treating muscle weakness.[1]

2. Guanidine-I Riboswitch

Guanidine can also directly interact with RNA, specifically the guanidine-I riboswitch, a regulatory element found in bacteria.

-

Binding Site: The guanidine binding pocket is formed at the interface of the P3 and P1a helices of the riboswitch RNA.[6] The ligand is almost completely enclosed, with 99.5% of the guanidinium (B1211019) ligand being buried within the riboswitch.[6] Specific hydrogen bonds are formed with nucleotides G45, G90, and G73.[6]

-

Mechanism of Action: Guanidine binding stabilizes the P3 helix, inducing a conformational change in the RNA structure that regulates the expression of downstream genes, such as that for urea (B33335) carboxylase.[6]

3. Aldehyde Dehydrogenase, Mitochondrial (ALDH2)

Guanidine has been identified as an inhibitor of aldehyde dehydrogenase, particularly the mitochondrial form (ALDH2).[1]

-

Binding Site: The specific binding site on ALDH2 has not been fully elucidated in the provided literature.

-

Mechanism of Action: As an inhibitor of ALDH2, guanidine can interfere with the clearance of cellular formaldehyde, a cytotoxic metabolite.[1]

4. Deoxyribonucleic Acid (DNA)

Certain novel guanidine derivatives have been investigated as anticancer agents due to their ability to interact with DNA.[2]

-

Binding Site: The guanidinium group can interact with phosphate (B84403) residues within the minor groove of the DNA helix.[2] These interactions are typically mediated through hydrogen bonding, charge pairing, and cation–π interactions.[2]

-

Mechanism of Action: By binding to DNA, these compounds can interfere with essential cellular processes like replication, transcription, and gene expression, ultimately inducing cytotoxic effects in cancer cells.[2]

5. Other Potential Targets

-

Parasitic Enzymes: In the context of antileishmanial activity, guanidine derivatives have been shown to target intracellular enzymes such as cysteine proteinase (CPP) and trypanothione (B104310) reductase.[7]

-

Arginine Binding Protein: The D1 domain of Thermotoga maritima Arginine Binding Protein has been used as a model to study guanidinium binding, demonstrating its ability to bind to arginine-binding sites due to its structural similarity.[8]

Quantitative Data

The following table summarizes the available quantitative data regarding the binding and activity of guanidine and its derivatives.

| Compound/Derivative | Target | Parameter | Value | Reference |

| Dimethylguanidine (DiMeGdn+) | Voltage-gated Potassium (Kv) channels | Potency | More potent than MeGdn+ and Gdn+ | [4] |

| Guanidinium | Guanidine-I Riboswitch | Solvent Accessible Surface Area (SASA) | 0.30 Ų | [6] |

Experimental Protocols

The determination of guanidine's molecular targets and binding sites involves a range of biophysical and biochemical techniques.

1. X-ray Crystallography

This technique is used to determine the three-dimensional structure of a molecule, including the precise binding site of a ligand.

-

Methodology:

-

Crystallize the target molecule (e.g., Guanidine-I riboswitch, Arginine Binding Protein) in the presence of guanidine.

-

Expose the crystal to a beam of X-rays.

-

Collect the diffraction data.

-

Process the data to generate an electron density map.

-

Build and refine the atomic model of the target-ligand complex.[6][8]

-

2. Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Methodology:

-

A solution of the target molecule is placed in the sample cell of the calorimeter.

-

A solution of guanidine is placed in the injection syringe.

-

The guanidine solution is titrated into the sample cell in small aliquots.

-

The heat change associated with each injection is measured.

-

The data is analyzed to determine the binding parameters.[8]

-

3. In-line Probing

This method is used to analyze the structure of RNA and how it changes upon ligand binding.

-

Methodology:

-

The RNA of interest (e.g., guanidine-I riboswitch) is incubated in the presence and absence of guanidine.

-

The RNA is allowed to undergo spontaneous cleavage.

-

The cleavage products are separated by gel electrophoresis.

-

Changes in the cleavage pattern upon guanidine binding indicate regions of the RNA that undergo a conformational change.[6]

-

Signaling Pathways and Mechanisms of Action

The interaction of guanidine with its molecular targets triggers various downstream signaling events.

Inhibition of Voltage-Gated Potassium Channels

The inhibition of Kv channels by guanidine has a direct impact on neuronal signaling and neurotransmitter release.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ineosopen.org [ineosopen.org]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mode of action of guanidine on mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for ligand binding to the guanidine-I riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Guanidinium binding to proteins: The intriguing effects on the D1 and D2 domains of Thermotoga maritima Arginine Binding Protein and a comprehensive analysis of the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Guanidine-Derived Antihypertensive Agents: A Technical Guide

This technical guide offers a comprehensive overview of the in vitro methodologies used to characterize the antihypertensive effects of novel guanidine-based compounds. The focus is on elucidating the mechanisms of action, particularly vasodilation through modulation of ion channels and intracellular signaling pathways.

Core Mechanisms of Action

Guanidine-containing compounds can elicit antihypertensive effects through several primary in vitro mechanisms, including:

-

Opening of ATP-sensitive potassium (K-ATP) channels: This leads to hyperpolarization of vascular smooth muscle cells (VSMCs), closure of voltage-gated calcium channels (VGCCs), and subsequent vasodilation.

-

Modulation of the Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) pathway: Some compounds may directly or indirectly stimulate the production of cGMP, a key second messenger in vasodilation.[1][2][3]

-

Inhibition of voltage-gated potassium (Kv) channels: While seemingly counterintuitive, inhibition of certain Kv channels can lead to vasodilation in specific vascular beds, though this is a less common primary mechanism for antihypertensives.[4][5]

Experimental Protocols for In Vitro Characterization

A fundamental in vitro assay to determine the direct effect of a compound on blood vessels is the isolated tissue bath technique.

Protocol: Isolated Aortic Ring Assay

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

The aorta is cleaned of adhering fat and connective tissue and cut into 2-3 mm rings.

-

-

Mounting:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being replaced every 15-20 minutes.

-

The viability of the rings is assessed by contracting them with phenylephrine (B352888) (1 µM) or KCl (60 mM). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) (10 µM).

-

-

Experimental Procedure:

-

After washout and return to baseline tension, the rings are pre-contracted with phenylephrine or KCl.

-

Once a stable plateau is reached, cumulative concentrations of the test compound (e.g., 1 nM to 100 µM) are added to the bath.

-

The resulting relaxation is recorded as a percentage of the pre-contraction.

-

Patch-clamp electrophysiology is the gold standard for studying the effects of a compound on specific ion channels in isolated vascular smooth muscle cells.

Protocol: Whole-Cell Patch-Clamp on VSMCs

-

Cell Isolation:

-

VSMCs are enzymatically isolated from arterial segments (e.g., mesenteric artery) using a combination of collagenase and papain.

-

-

Electrophysiological Recording:

-

Isolated VSMCs are transferred to a recording chamber on the stage of an inverted microscope.

-

Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 ATP, pH 7.2 with KOH).

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

-

Experimental Procedure:

-

To record K+ currents, cells are held at a holding potential of -60 mV and depolarized with voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

The baseline current is recorded, after which the test compound is applied via a perfusion system.

-

Changes in current amplitude and kinetics are measured to determine the effect of the compound on the specific ion channels being studied.

-

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify changes in intracellular second messenger levels, such as cGMP.

Protocol: cGMP Measurement in Cultured VSMCs

-

Cell Culture and Treatment:

-

Primary or immortalized VSMCs are cultured to 80-90% confluency in appropriate media.

-

Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX, 100 µM) for 30 minutes to prevent cGMP degradation.

-

The test compound is then added at various concentrations and incubated for a specified time (e.g., 10-30 minutes).

-

-

Cell Lysis and Sample Preparation:

-

The incubation medium is removed, and cells are lysed with 0.1 M HCl.

-

The cell lysate is collected and centrifuged to pellet cellular debris.

-

-

cGMP Quantification:

-

The supernatant is assayed for cGMP content using a commercially available cGMP ELISA kit, following the manufacturer's instructions.

-

Results are typically normalized to the total protein content of the cell lysate.

-

Quantitative Data Summary

The following tables represent hypothetical data for a novel guanidine-derived compound, "Guancydine," based on the expected outcomes from the described experimental protocols.

Table 1: Vasodilator Potency of this compound on Isolated Rat Aortic Rings

| Pre-contraction Agent | EC50 (µM) | Emax (% Relaxation) |

| Phenylephrine (1 µM) | 1.2 ± 0.3 | 95 ± 5 |

| KCl (60 mM) | 2.5 ± 0.6 | 88 ± 7 |

Table 2: Effect of this compound on K+ Currents in VSMCs

| K+ Channel Blocker | This compound-induced Current Increase (%) |

| None (Control) | 100 |

| Glibenclamide (10 µM) (K-ATP blocker) | 15 ± 4 |

| 4-Aminopyridine (1 mM) (Kv blocker) | 92 ± 8 |

Table 3: Effect of this compound on cGMP Levels in VSMCs

| Treatment | cGMP Concentration (pmol/mg protein) |

| Control | 5.2 ± 1.1 |

| This compound (10 µM) | 6.1 ± 1.5 |

| Sodium Nitroprusside (10 µM) (Positive Control) | 45.8 ± 5.3 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a novel guanidine-derived antihypertensive agent.

Caption: K-ATP channel activation pathway for this compound-induced vasodilation.

Caption: The nitric oxide-independent cGMP signaling cascade in vascular smooth muscle.

Caption: A logical workflow for the in vitro characterization of a novel vasodilator.

References

- 1. Guanylyl cyclases and signaling by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of nitric oxide and cyclic GMP in cell signaling and their role in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular signaling with nitric oxide and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Guancydine: A Technical and Historical Overview of a Novel Antihypertensive Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Information on Guancydine is limited in publicly available scientific literature. This guide synthesizes the available data and provides context based on related compounds.

Executive Summary

This compound (1-cyano-3-tert-amylguanidine) is a guanidine (B92328) derivative that was investigated for its antihypertensive properties. Clinical studies in the early 1970s demonstrated its efficacy in lowering blood pressure in patients with arterial hypertension. However, the compound did not achieve widespread clinical use, and detailed information regarding its development and mechanism of action is scarce. This document provides a comprehensive overview of the known information on this compound, including its historical context, clinical findings, and a theoretical framework for its synthesis and mechanism of action based on its chemical class.

Historical Development and Discovery

The development of this compound appears to have occurred in the late 1960s and early 1970s, a period of active research into non-diuretic antihypertensive agents. The guanidine moiety was a key pharmacophore in several cardiovascular drugs, most notably the adrenergic neuron blocking agents. The primary available research on this compound stems from a clinical trial published in 1971, which evaluated its effects on systemic and renal hemodynamics in hypertensive patients. The lack of subsequent publications suggests that its development was likely discontinued (B1498344), possibly due to the observed side effects or the emergence of more effective and better-tolerated antihypertensive therapies.

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible synthesis would involve the reaction of tert-amylamine (B128125) with a cyanogen (B1215507) halide to form a cyanamide (B42294) intermediate, which is then reacted with ammonia (B1221849) or an ammonia equivalent. Alternatively, a more direct route could involve the reaction of tert-amylamine with a guanylating agent such as O-methylisourea or a pyrazole-1-carboxamidine derivative.

A general representation of a one-pot synthesis for N,N'-disubstituted guanidines is presented below.

Caption: A generalized one-pot synthesis of N,N'-disubstituted guanidines.

Preclinical and Clinical Findings

The most detailed information on this compound comes from a clinical study involving nine patients with arterial hypertension.[1]

Hemodynamic Effects

The study demonstrated that this compound significantly decreased mean arterial blood pressure in all patients.[1] However, normal blood pressure levels were achieved in only two of the nine participants.[1] Notably, there was no significant change in cardiac output, and both glomerular filtration rate and renal plasma flow remained unaltered.[1]

Quantitative Clinical Data

| Parameter | Control (Placebo) | This compound Treatment | Change |

| Mean Arterial Pressure (mmHg) | 140 ± 5.3 | 118 ± 4.2 | ↓ 22 |

| Cardiac Output (L/min) | 5.4 ± 0.4 | 5.3 ± 0.4 | No significant change |

| Total Peripheral Resistance (dynes sec cm⁻⁵) | 2148 ± 150 | 1814 ± 120 | ↓ 334 |

| Renal Plasma Flow (ml/min) | 480 ± 50 | 475 ± 48 | No significant change |

| Glomerular Filtration Rate (ml/min) | 105 ± 10 | 103 ± 9 | No significant change |

| Urinary Sodium Excretion (mEq/24h) | 105 ± 15 | 85 ± 12 | ↓ 20 |

| Body Weight (kg) | 72.5 ± 5.1 | 74.0 ± 5.3 | ↑ 1.5 |

Data adapted from Villarreal et al., 1971. Values are presented as mean ± standard error.[1]

Experimental Protocol

The clinical trial was conducted in nine patients with arterial hypertension. Antihypertensive medications were discontinued for 15 days prior to the study. Patients were maintained on a controlled sodium intake. A placebo was administered for an average of 14 days, followed by this compound for a period of 7 to 18 days. The average dose of this compound was 21 mg/kg of body weight per day.[1]

Safety and Tolerability

A number of adverse effects were reported during this compound treatment, including:

-

Nausea

-

Vomiting

-

Constipation

-

Somnolence

-

Restlessness

-

Mental confusion

-

Asthenia

-

Urine retention[1]

A notable finding was a substantial gain in body weight and a decrease in urinary sodium excretion, suggesting a potential activation of the renin-angiotensin-aldosterone system.[1] An anti-angiotensin effect that had been described in animal models was not observed in this human study.[1]

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated in the available literature. However, based on its guanidine structure and its antihypertensive effects without a significant change in cardiac output, it is plausible that this compound acts as an adrenergic neuron blocking agent .[2]

Adrenergic neuron blockers lower blood pressure by inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic neurons.[2] These drugs are taken up into the presynaptic neuron by the norepinephrine transporter (NET) and concentrate in the synaptic vesicles, where they displace and deplete norepinephrine stores.[2] This leads to a reduction in sympathetic tone and a decrease in peripheral vascular resistance.

Caption: Proposed mechanism of action for this compound as an adrenergic neuron blocker.

Conclusion

This compound was an early guanidine-based antihypertensive agent that showed promise in lowering blood pressure. However, the limited available data suggests that its clinical development was not pursued extensively. The observed side effects and the emergence of newer, more effective drug classes likely contributed to its discontinuation. While a definitive understanding of its pharmacology is lacking, its chemical structure and clinical effects strongly suggest a mechanism of action involving adrenergic neuron blockade. This technical guide provides a summary of the known information on this compound, highlighting the need for further research to fully characterize its pharmacological profile should interest in this or similar compounds be revived.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Guancydine and Related Adrenergic Neuron Blocking Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guancydine, a guanidine (B92328) derivative, has been investigated for its antihypertensive properties. This technical guide delves into the core structure-activity relationships (SAR) of this compound and analogous adrenergic neuron blocking agents. While specific SAR studies on this compound are limited in publicly available literature, a comprehensive analysis of related compounds, particularly guanethidine (B1672426) and its derivatives, provides crucial insights into the structural requirements for antihypertensive activity. This document summarizes the known pharmacological data of this compound, outlines key experimental protocols for evaluating adrenergic neuron blockade, and presents a hypothesized signaling pathway for its mechanism of action. The information herein is intended to guide further research and development of novel antihypertensive agents targeting the sympathetic nervous system.

Introduction to this compound and Adrenergic Neuron Blockade

This compound, chemically known as 1-cyano-3-tert-amylguanidine, is a guanidine-based compound that has demonstrated antihypertensive effects.[1] Its mechanism of action is believed to be consistent with that of other adrenergic neuron blocking agents, which act by inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic neurons.[2][3] This blockade of sympathetic signaling leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.

The guanidine moiety is a common feature in a class of antihypertensive drugs that includes guanethidine, guanadrel, and debrisoquine.[3] These agents are actively transported into the sympathetic neuron by the norepinephrine transporter (NET) and subsequently interfere with norepinephrine storage and release.

Quantitative Pharmacological Data

Table 1: Clinical Pharmacological Data for this compound in Hypertensive Patients [1]

| Parameter | Value |

| Drug | This compound (1-cyano-3-tert-amylguanidine) |

| Patient Population | 9 patients with arterial hypertension |

| Dosage | Average of 21 mg/kg of body weight |

| Duration of Treatment | 7 to 18 days |

| Effect on Mean Arterial Blood Pressure | Significant decrease in all patients (normal levels reached in two) |

| Effect on Cardiac Output | No change |

| Effect on Glomerular Filtration Rate | Unchanged |

| Effect on Renal Plasma Flow | Unchanged |

| Effect on Urinary Sodium Excretion | Diminished |

| Observed Side Effects | Nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, and urine retention |

Inferred Structure-Activity Relationships of Adrenergic Neuron Blocking Guanidines

Based on studies of guanethidine and other adrenergic neuron blocking agents, several key structural features are believed to be important for activity.

-

The Guanidine Moiety: The highly basic guanidinium (B1211019) group is essential for activity. It is protonated at physiological pH and is thought to interact with the norepinephrine transporter for uptake into the sympathetic neuron.

-

The Lipophilic Group: A lipophilic moiety, such as the tert-amyl group in this compound or the octahydroazocinyl ring in guanethidine, is crucial. The nature and size of this group influence the compound's affinity for the norepinephrine transporter and its overall pharmacokinetic properties.

-

The Linker: The group connecting the guanidine and lipophilic moieties can modulate activity.

A study on guanidine alkyl derivatives and their effect on norepinephrine release showed that substitution on the guanidine nitrogen atoms influences activity. For instance, guanidine, methyl guanidine, and N,N-dimethyl guanidine enhanced norepinephrine release, while N,N'-dimethyl guanidine and propyl guanidine were inactive.[4] This suggests that the substitution pattern on the guanidine group is critical for its interaction with its target.

Experimental Protocols

The evaluation of this compound and its analogs for adrenergic neuron blocking activity involves a combination of in vitro and in vivo assays.

In Vitro Assay: Inhibition of Sympathetic Nerve Stimulation-Induced Contractions

Objective: To assess the ability of a compound to block the response of sympathetically innervated tissues to electrical stimulation.

Methodology:

-

Tissue Preparation: Isolated tissues with rich sympathetic innervation, such as the rabbit ear artery or rat vas deferens, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The sympathetic nerves supplying the tissue are stimulated with a pair of platinum electrodes using defined parameters (e.g., frequency, voltage, pulse duration).

-

Contraction Measurement: The resulting contractions of the smooth muscle are recorded isometrically using a force transducer.

-

Drug Application: After obtaining a stable baseline response to nerve stimulation, the test compound (e.g., this compound) is added to the organ bath in increasing concentrations.

-

Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the contractile response to nerve stimulation. IC50 values (the concentration of the compound that causes 50% inhibition of the maximal response) are then calculated.

In Vivo Assay: Measurement of Sympathetic Nerve Activity

Objective: To directly measure the effect of a compound on sympathetic nerve firing in an anesthetized animal model.

Methodology:

-

Animal Preparation: An appropriate animal model, such as a rat or rabbit, is anesthetized.

-

Nerve Isolation: A postganglionic sympathetic nerve bundle, for example, the renal or splanchnic nerve, is carefully dissected and isolated from surrounding tissue.

-

Electrode Placement: The nerve is placed on a pair of fine, bipolar silver-wire electrodes for recording of nerve activity.

-

Signal Recording: The nerve signals are amplified, filtered, and integrated to provide a measure of the overall sympathetic nerve discharge.

-

Drug Administration: The test compound is administered intravenously or intraperitoneally.

-

Data Analysis: The change in sympathetic nerve activity following drug administration is recorded and analyzed. A decrease in nerve activity indicates a central sympatholytic effect or a ganglionic blockade, while an initial increase followed by a decrease can be indicative of an adrenergic neuron blocking agent that initially displaces norepinephrine.[5][6][7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Adrenergic Neuron Blockade

The antihypertensive effect of this compound is believed to result from its ability to deplete norepinephrine from sympathetic nerve terminals. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of this compound's adrenergic neuron blocking action.

Experimental Workflow for Evaluating Adrenergic Neuron Blocking Agents

The following diagram outlines a typical workflow for the preclinical evaluation of a potential adrenergic neuron blocking agent like a this compound analog.

Caption: Preclinical workflow for this compound analog development.

Conclusion and Future Directions

This compound represents a scaffold with potential for the development of novel antihypertensive agents that act via adrenergic neuron blockade. While direct SAR studies are lacking, the existing knowledge of related guanidine derivatives provides a solid foundation for future research. The key to advancing this class of compounds lies in the systematic synthesis and evaluation of this compound analogs to establish a clear quantitative SAR. By modifying the cyano and tert-amyl substituents, it may be possible to optimize the potency, selectivity, and pharmacokinetic profile, potentially leading to drugs with improved efficacy and a better side-effect profile than existing adrenergic neuron blockers. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.

References

- 1. Effect of this compound on systemic and renal hemodynamics in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of adrenergic neuron blockers-Dr.Jibachha Sah,M.V.Sc,Lecturer | PDF [slideshare.net]

- 3. brainkart.com [brainkart.com]

- 4. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to assess sympathetic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Technical Guide on the Solubility and Stability of Guanidine Compounds in Common Laboratory Solvents

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It covers the core aspects of solubility and stability of Guanidine (B92328) Hydrochloride in common laboratory solvents, presents quantitative data in structured tables, details experimental protocols, and provides visualizations for key workflows.

Solubility of Guanidine Hydrochloride

Guanidine Hydrochloride is a white crystalline powder that is highly soluble in water.[1] Its solubility in various solvents is a critical parameter for its application in laboratory and industrial settings, particularly in protein denaturation and drug formulation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Guanidine Hydrochloride.

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 573 | 20 | [2][3] |

Factors Influencing Solubility

Several factors can influence the solubility of Guanidine Hydrochloride:

-

Polarity: The presence of the ammonium (B1175870) group enhances its solubility in polar solvents like water.[1]

-

Temperature: The solubility of many salts, including Guanidine Carbonate (a related compound), increases with temperature.[4]

-

pH: The pH of the solution can affect the ionization state of the guanidinium (B1211019) group and influence its solubility.[1]

Stability of Guanidine Hydrochloride

Guanidine Hydrochloride is generally a stable compound, particularly in its solid form. Stability studies are crucial to determine its shelf-life and appropriate storage conditions.

Solid-State Stability

Real-time stability studies on Guanidine Hydrochloride (Bio Excipient Grade) have shown that the material is stable for at least thirty-six months when packaged in a Poly/Fiber configuration.[5] Key parameters monitored during these studies include:

-

Appearance and Color

-

Assay

-

Identity (IR)

-

Loss on Drying

-

Melting Range

The predicted shelf-life for the start of the melting range was determined to be approximately 90 months, indicating good thermal stability.[5]

Solution Stability

Long-term stability studies of a 6M Guanidine Hydrochloride solution indicated that the material is stable for a minimum of 36 months when stored in totes.[6] The negligible degradation observed over this period suggests a much longer predicted shelf-life for the solution under appropriate storage conditions.[6]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of guanidine compounds.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of a guanidine compound in a given solvent at a controlled temperature.

Materials:

-

Guanidine compound (e.g., Guanidine Hydrochloride)

-

Selected solvent (e.g., water, ethanol, methanol)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of the guanidine compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of the guanidine compound in the diluted solution using a validated analytical method (e.g., HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of a guanidine compound under various stress conditions.

Materials:

-

Guanidine compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber

-

Oven

-

HPLC system with a suitable detector (e.g., UV, MS)

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the guanidine compound in a 0.1 M HCl solution. Heat the solution (e.g., at 80 °C) for a specified period (e.g., 24 hours).[7] After the stress period, neutralize the sample with an equivalent amount of NaOH.[7]

-

Base Hydrolysis: Dissolve the guanidine compound in a 0.1 M NaOH solution. Heat the solution under the same conditions as the acid hydrolysis. Neutralize the sample with an equivalent amount of HCl.[7]

-

Oxidative Degradation: Dissolve the guanidine compound in a solution of H₂O₂ (e.g., 3%). Store the solution at room temperature for a specified period.

-

Thermal Degradation: Expose the solid guanidine compound to elevated temperatures (e.g., 60-80 °C) in an oven for a specified period.

-

Photolytic Degradation: Expose the solid guanidine compound and its solution to light in a photostability chamber according to ICH guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[8]

-

Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure that no degradation products are co-eluting.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Forced Degradation Stability Testing.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Guanidine Hydrochloride Parenteral Excipient LBLE [biospectra.us]

- 3. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 6. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Toxicological Assessment of Guanidine Compounds in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and findings related to the in vitro toxicological assessment of guanidine-based compounds. The guanidine (B92328) moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring structural motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1] While "Guancydine" is not a widely documented specific compound, this guide consolidates data from various guanidine derivatives to offer a robust framework for its toxicological evaluation. The focus is on cytotoxicity, mechanisms of cell death, effects on the cell cycle, and modulation of key signaling pathways.

Cytotoxicity Assessment

The initial step in toxicological profiling is to determine the concentration-dependent cytotoxic effects of a compound on various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.

Quantitative Cytotoxicity Data

The cytotoxic potential of guanidine derivatives varies significantly based on their chemical structure and the target cell line. Below is a summary of reported IC50 values for several guanidine compounds.

| Compound/Derivative | Cell Line(s) | IC50 Value | Assay Type | Reference |

| Dodecylguanidine hydrochloride (DGH) | A549 (Human Lung Carcinoma) | 0.39 µg/mL | WST Assay | [2][3] |

| Cyanoguanidine polymer (CGP) | A549 (Human Lung Carcinoma) | 49.6 µg/mL | WST Assay | [2][3] |

| Poly-guanidine (GuaDex) | DAOY & MB-LU-181 (Medulloblastoma) | 223.4 - 281.1 nM | FMCA | [4] |

| Synthetic Guanidine (6f) | U-937 (Human Leukemia) | 1.6 ± 0.6 µM | Not Specified | [5] |

| Batzelladines O and P | PC3, PC3-DR, 22Rv1 (Prostate Cancer) | Low micromolar range | Not Specified | [6][7][8] |

| Poly-guanidine (GuaDex) | Glioma Cell Cultures | Low micromolar range | FMCA | [9] |

Experimental Protocols for Cytotoxicity Assays

1.2.1 Water Soluble Tetrazolium Salt (WST) Assay

This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed is directly proportional to the number of living cells.[2][10]

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Expose the cells to a range of concentrations of the guanidine compound (e.g., 1–5000 μg/mL) for a specified duration (e.g., 24 hours).[2] Include untreated cells as a negative control.

-

Reagent Incubation: Add the WST reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (typically ~450 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

1.2.2 Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2]

-

Cell Culture and Treatment: Follow the same initial steps as the WST assay for cell seeding and compound exposure.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Data Acquisition: Measure the absorbance at the specified wavelength, which corresponds to the amount of formazan produced.

-

Analysis: Increased LDH activity in the supernatant indicates a loss of cell membrane integrity and, therefore, cytotoxicity.[2]

Visualization: General Cytotoxicity Workflow

Mechanisms of Cell Death: Apoptosis

A primary mechanism through which guanidine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[11] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases.

Evidence for Apoptosis Induction

Studies have consistently shown that various guanidine compounds trigger apoptosis in cancer cell lines.

| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |

| Batzelladines O & P | Prostate Cancer (PC3, etc.) | Caspase-3 and PARP cleavage detected by Western blotting. | [6][7][8] |

| Synthetic Guanidines (6f, 6i) | Leukemia (U-937) | Activation of initiator caspase-9 and executioner caspase-3; release of cytochrome c. | [5] |

| ADS10310 & ADS1017 | Breast Cancer (MDA-MB-231, MCF-7) | Induction of early and late-stage apoptosis, confirmed by Annexin V/PI staining. | [12] |

| PHMG-p | A549 (Human Lung Carcinoma) | ER-stress-mediated apoptosis. | [13] |

Experimental Protocol: Annexin V & Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis. It uses Annexin V to identify the externalization of phosphatidylserine (B164497) in apoptotic cells and propidium iodide (PI) to distinguish viable from non-viable cells.

-

Cell Seeding and Treatment: Culture cells to a suitable confluency and treat with the guanidine compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells gently with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11][12]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15-30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization: Guanidine-Induced Intrinsic Apoptosis Pathway

Effects on Cell Proliferation and Cycle

Beyond inducing cell death, certain guanidine derivatives can inhibit cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from progressing to the next phase of division.

Cell Cycle Arrest Data

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| Guanidine (6e) | U-937 (Leukemia) | Arrest at the G2/M phase. | [5] |

| Poly-guanidine (GuaDex) | DAOY (Medulloblastoma) | G2/M phase arrest. | [4] |

| Ptilomycalin A-like compounds | Cancer Cells | S-phase arrest. | [14] |

| Urupocidin A | Cancer Cells | G2/M-phase arrest. | [14] |

Experimental Protocol: Cell Cycle Analysis via PI Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells with the guanidine compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution, which typically contains RNase A (to prevent staining of RNA) and propidium iodide.[5][11]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Visualization: G2/M Cell Cycle Arrest

Modulation of Signaling Pathways

Guanidine compounds can exert their effects by interacting with and modulating complex intracellular signaling networks that regulate cell survival, proliferation, and death.

Key Signaling Pathways Affected

-

Autophagy and mTOR Pathway: The batzelladine class of guanidine alkaloids has been shown to induce pro-survival autophagy in prostate cancer cells. This was observed through the upregulation of the autophagy marker LC3B-II and the suppression of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[6][7][8] Combining these compounds with an autophagy inhibitor synergistically increased their cytotoxic activity.[6][8]

-

MAPK/AP-1 Pathway: Certain marine guanidine alkaloids, such as those similar to ptilomycalin A, activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. This activation leads to the downstream activation of the transcription factor AP-1, contributing to p53-independent programmed cell death.[14]

Visualization: Autophagy Induction via mTOR Suppression

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyhexamethylene Guanidine Phosphate Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Guancydine and Representative Guanidine Compounds in Rodent Hypertension Studies

A Note on Guancydine: Comprehensive searches for "this compound," identified as 1-cyano-3-tert-amylguanidine, did not yield specific dosage or detailed experimental protocols for its use in rodent models of hypertension. While a human clinical trial from 1974 utilized an average oral dose of 21 mg/kg/day, the study noted that an anti-angiotensin effect previously described in animals was not observed in human subjects. Due to the limited availability of preclinical data for this compound, this document will provide detailed application notes and protocols for two well-characterized guanidine (B92328) derivatives that are frequently used in rodent hypertension research: Guanfacine (B1203898) and Guanethidine (B1672426) . These compounds represent two distinct mechanisms of antihypertensive action within the guanidine class and serve as excellent models for designing and conducting rodent hypertension studies.

Overview of Representative Guanidine Compounds

Guanidine derivatives are a class of organic compounds that have been investigated for their therapeutic effects, including the management of hypertension. Their mechanisms of action can vary significantly, leading to different physiological responses.

-

Guanfacine: A centrally-acting alpha-2 adrenergic agonist. It lowers blood pressure primarily by stimulating alpha-2 receptors in the brainstem, which reduces sympathetic outflow from the central nervous system to the heart and blood vessels. This leads to decreased heart rate, cardiac output, and peripheral resistance.

-

Guanethidine: A peripherally-acting adrenergic neuron blocking agent. It is taken up by sympathetic nerve endings and depletes norepinephrine (B1679862) stores, thereby inhibiting the release of this neurotransmitter. This results in a reduction of sympathetic tone and a subsequent decrease in blood pressure.

Quantitative Data Summary